molecular formula C15H25ClN2O4S B1682332 Tiapride hydrochloride CAS No. 51012-33-0

Tiapride hydrochloride

Cat. No.: B1682332
CAS No.: 51012-33-0
M. Wt: 364.9 g/mol
InChI Key: OTFDPNXIVHBTKW-UHFFFAOYSA-N
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Description

Tiapride hydrochloride is a substituted benzamide derivative known for its selective antagonistic effects on dopamine D2 and D3 receptors in the brain. It is primarily used to treat various neurological and psychiatric disorders, including dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Mechanism of Action

Target of Action

Tiapride hydrochloride primarily targets the D2 and D3 dopamine receptors in the brain . These receptors play a crucial role in the regulation of various neurological and psychiatric functions.

Mode of Action

This compound acts as a selective antagonist for the D2 and D3 dopamine receptors . This means it binds to these receptors and blocks their activity, preventing dopamine from exerting its effects. This selective antagonism offers an advantage over other neuroleptic drugs, which bind a range of targets .

Biochemical Pathways

By blocking the D2 and D3 dopamine receptors, this compound disrupts the normal functioning of dopamine-mediated pathways. This disruption can help alleviate symptoms associated with conditions like dyskinesia, alcohol withdrawal syndrome, negative symptoms of psychosis, and agitation and aggression in the elderly .

Pharmacokinetics

This compound has a bioavailability of approximately 75% when administered orally . It reaches peak concentration in the body within 1 hour of administration . The elimination half-life of this compound is between 2.9 and 3.6 hours , and it is primarily excreted in the urine .

Result of Action

The blockade of D2 and D3 dopamine receptors by this compound can lead to a variety of molecular and cellular effects. For instance, it can help regulate behavioral, sleep, and motor function disturbances . It also has a high degree of regional selectivity for limbic areas, showing more affinity for these areas than striatal areas .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For example, the severity of alcohol withdrawal, a condition that this compound can help treat, can be influenced by a variety of pharmacological and environmental factors .

Biochemical Analysis

Biochemical Properties

Tiapride Hydrochloride selectively blocks D2 and D3 dopamine receptors in the brain . It interacts with these receptors, inhibiting the normal dopamine-mediated neurotransmission . The nature of these interactions is antagonistic, meaning that this compound prevents dopamine from binding to these receptors and exerting its typical effects .

Cellular Effects

This compound influences cell function by modulating dopamine-mediated cell signaling pathways . By blocking D2 and D3 dopamine receptors, it can alter gene expression and cellular metabolism associated with dopamine signaling . This can have a variety of effects on cells, depending on the specific cellular context and the role of dopamine signaling in those cells .

Molecular Mechanism

The mechanism of action of this compound involves binding to D2 and D3 dopamine receptors, preventing dopamine from exerting its effects . This can lead to changes in gene expression and cellular metabolism, as these are often regulated by dopamine signaling .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. It has a half-life of 2.9–3.6 hours, and about 70% of it is excreted in the urine as unchanged Tiapride . This suggests that it is relatively stable in the body .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models . Higher doses may have more pronounced effects, but could also lead to toxic or adverse effects . The specific effects would depend on the model organism and the specific experimental conditions .

Metabolic Pathways

This compound is involved in dopamine signaling pathways . By blocking D2 and D3 dopamine receptors, it can affect the flux of these pathways and alter levels of metabolites . The specific effects would depend on the cellular context and the role of dopamine signaling in those cells .

Transport and Distribution

This compound is likely transported and distributed within cells and tissues via the bloodstream . It may interact with various transporters or binding proteins, which could affect its localization or accumulation .

Subcellular Localization

The subcellular localization of this compound is likely to be in the extracellular space or within endosomes following endocytosis, as it binds to cell surface receptors . Its activity or function could be affected by its localization, as well as by any post-translational modifications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tiapride hydrochloride involves the reaction of 2-methoxy-5-methylsulfonylbenzoic acid with diethylamine in the presence of a coupling agent such as carbonyldiimidazole. The reaction is typically carried out in an organic solvent like dichloromethane under controlled temperature conditions .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. Techniques such as hydrophilic interaction liquid chromatography-tandem mass spectrometry (HILIC-MS/MS) are employed for the determination and validation of this compound in pharmaceutical formulations .

Chemical Reactions Analysis

Types of Reactions: Tiapride hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Properties

IUPAC Name

N-[2-(diethylamino)ethyl]-2-methoxy-5-methylsulfonylbenzamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O4S.ClH/c1-5-17(6-2)10-9-16-15(18)13-11-12(22(4,19)20)7-8-14(13)21-3;/h7-8,11H,5-6,9-10H2,1-4H3,(H,16,18);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTFDPNXIVHBTKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCNC(=O)C1=C(C=CC(=C1)S(=O)(=O)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4045210
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

364.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

52.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID56422896
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

51012-33-0, 51012-32-9
Record name Tiapride hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=51012-33-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Tiapride hydrochloride
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=758225
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Tiapride hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4045210
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-[2-(diethylamino)ethyl]-2-methoxy-5-(methylsulphonyl)benzamide monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.051.718
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name TIAPRIDE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/25N106WEDO
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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